2-methylbut-3-enyl acetate
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Overview
Description
2-methylbut-3-enyl acetate, also known as 3-methylbut-2-enyl acetate, is an organic compound with the molecular formula C9H14O4. It is an ester formed from acetic acid and 3-methylbut-2-en-1-ol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-methyl-but-3-enyl ester typically involves the esterification reaction between acetic acid and 3-methylbut-2-en-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-methyl-but-3-enyl ester can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where acetic acid and 3-methylbut-2-en-1-ol are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-methylbut-3-enyl acetate can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Acetic acid and 3-methylbut-2-en-1-ol.
Reduction: 3-methylbut-2-en-1-ol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
2-methylbut-3-enyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its fruity aroma.
Mechanism of Action
The mechanism of action of acetic acid 2-methyl-but-3-enyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to release acetic acid and 3-methylbut-2-en-1-ol. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid 3-methylbut-2-yl ester: Similar structure but with a different alkyl group.
Acetic acid butyl ester: Similar ester but with a butyl group instead of a 3-methylbut-2-enyl group.
Uniqueness
2-methylbut-3-enyl acetate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its unsaturated alkyl group provides additional reactivity compared to saturated esters, making it valuable in various chemical reactions and applications .
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-methylbut-3-enyl acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h4,6H,1,5H2,2-3H3 |
InChI Key |
BRFRRYWRNMHZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C)C=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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